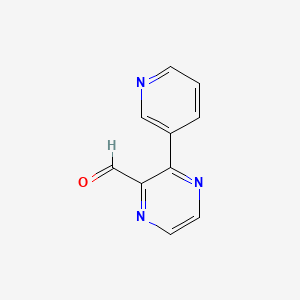

3-(Pyridin-3-yl)pyrazine-2-carbaldehyde

Description

Properties

CAS No. |

1823582-20-2 |

|---|---|

Molecular Formula |

C10H7N3O |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

3-pyridin-3-ylpyrazine-2-carbaldehyde |

InChI |

InChI=1S/C10H7N3O/c14-7-9-10(13-5-4-12-9)8-2-1-3-11-6-8/h1-7H |

InChI Key |

LLQXTKHSXNOYSD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C2=NC=CN=C2C=O |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN=C2C=O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds structurally related to 3-(Pyridin-3-yl)pyrazine-2-carbaldehyde exhibit promising anticancer properties. For example, derivatives of pyrazine and pyridine have been shown to inhibit key kinases involved in cancer progression, such as c-Met kinases. These compounds often demonstrate potent inhibition at low micromolar concentrations, making them suitable candidates for further development as anticancer agents .

Cardiovascular Health

Another area of application is in the treatment of cardiovascular diseases. Compounds similar to this compound have been identified as HDL cholesterol stimulants, potentially aiding in the management of dyslipidemia and arteriosclerosis. These compounds can be incorporated into pharmaceutical formulations aimed at improving lipid profiles and reducing cardiovascular risk .

Synthesis of Complex Molecules

The compound serves as a valuable intermediate in organic synthesis, particularly for creating more complex heterocyclic structures. Its reactivity allows for the formation of various derivatives through reactions such as:

- Condensation Reactions : Leading to the formation of azomethines and other nitrogen-containing heterocycles.

- Ligand Formation : It can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis .

Case Study: Anticancer Screening

In a study focusing on the synthesis of triazole-fused pyrazines, derivatives including this compound were evaluated for their anticancer activity against various cell lines. The results indicated that certain modifications to the core structure significantly enhanced their potency against cancer cells, demonstrating IC50 values in the nanomolar range .

Case Study: Cardiovascular Research

A clinical study explored the effects of compounds derived from this compound on lipid metabolism in animal models. The findings suggested a marked increase in HDL levels and a reduction in LDL cholesterol, supporting its potential use in treating metabolic disorders related to cardiovascular health .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Pyrazine-2-carbaldehyde Derivatives

Pyrazine-2-carbaldehyde (C₅H₄N₂O), a simpler analog lacking the pyridin-3-yl substituent, is a key precursor in synthesizing bioactive molecules. For example, in , pyrazine-2-carbaldehyde was used to generate rhodanine derivatives via Knoevenagel condensation. The addition of a pyridin-3-yl group in the target compound may enhance π-π stacking interactions and alter solubility due to increased polarity .

(b) Pyridine-3-carbaldehyde Thiosemicarbazones

Compounds like those in (e.g., pyridine-3-carbaldehyde thiosemicarbazones) share the pyridine ring but position the aldehyde group on the pyridine rather than pyrazine. These derivatives exhibit moderate solubility in polar solvents (e.g., DMSO, acetone) and demonstrate antimicrobial activity. In contrast, the target compound’s pyrazine-aldehyde moiety may confer stronger electrophilicity, favoring nucleophilic additions or metal coordination .

(c) Triazole-Linked Pyrazine Derivatives

describes a triazole-bridged pyrazine derivative with dual pyrazine rings. The target compound’s pyridin-3-yl group could similarly stabilize metal complexes or modulate electronic properties for applications in catalysis or medicinal chemistry .

Physicochemical Properties

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

A prominent approach involves palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling reactions between pyrazine derivatives and pyridin-3-yl boronic acids or halides.

Example Protocol : Starting from a halogenated pyrazine-2-carbaldehyde intermediate, coupling with 3-pyridylboronic acid under Pd(0) catalysis with phosphine ligands (e.g., Xantphos, S-Phos) in the presence of base (Cs2CO3 or KOAc) in dry dioxane or DMF solvent under inert atmosphere at 80–120 °C for 4–24 hours yields the target compound.

Yields : Reported yields for such coupling steps range from 48% to 66% depending on catalyst system and reaction time.

Advantages : High regioselectivity and functional group tolerance.

Limitations : Requires expensive palladium catalysts and inert conditions.

Sequential Borylation and Suzuki Coupling

A one-pot sequence involving Miyaura borylation of halopyrazine derivatives followed by Suzuki coupling with pyridin-3-yl halides has been demonstrated.

Conditions : Bis(pinacolato)diboron as borylating agent, Pd(dppf)Cl2 catalyst, KOAc base, dry dioxane solvent at 100 °C for 4–14 hours; followed by addition of pyridin-3-yl bromide and Pd(PPh3)4 catalyst with Cs2CO3 base at 80–100 °C for 2–7 hours.

Outcome : Efficient formation of the C-C bond between pyrazine and pyridine rings with moderate to good yields (~50-65%).

Formylation of Pyrazine Derivatives

Introduction of the aldehyde group at the 2-position of pyrazine can be achieved via oxidation of corresponding methyl or hydroxymethyl precursors.

Industrial Method for Pyridine-2-carbaldehyde (Related Compound) :

Step 1: Chloromethylation of 2-methylpyridine using trichloro isocyanate and benzamide catalyst in halohydrocarbon solvent to yield 2-chloromethylpyridine.

Step 2: Hydrolysis under alkaline conditions to 2-pyridinemethanol.

Step 3: Oxidation of 2-pyridinemethanol to 2-pyridinecarboxaldehyde using sodium hypochlorite in the presence of 2,2,6,6-tetramethylpiperidine nitric oxide and potassium bromide catalysts at 10–25 °C.

Adaptation to Pyrazine System : Similar oxidation strategies can be applied to pyrazine methyl derivatives to obtain pyrazine-2-carbaldehyde moiety.

Detailed Reaction Conditions and Yields

Research Findings and Optimization Notes

Catalyst Selection : Phosphine ligands such as Xantphos and S-Phos improve coupling efficiency and selectivity.

Solvent Effects : Mixed solvents like dioxane with water facilitate better catalyst activity and substrate solubility.

Temperature Control : Elevated temperatures (80–120 °C) are necessary for efficient cross-coupling but must be balanced to avoid decomposition.

One-Pot Reactions : Combining borylation and Suzuki coupling in a single pot reduces purification steps and enhances overall yield.

Industrial Oxidation : The oxidation method for pyridine derivatives using sodium hypochlorite and nitroxyl radical catalysts offers a low-cost, environmentally friendly route that can be adapted for pyrazine aldehyde synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Pyridin-3-yl)pyrazine-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via coupling reactions between pyridine and pyrazine derivatives. For example, pyrazine-2-carbaldehyde derivatives are often prepared using pyridine as a solvent and triphenylphosphine as a catalyst, as demonstrated in the synthesis of analogous pyridyl pyrazine carboxamide ligands . Reaction temperature (e.g., reflux in acetone) and stoichiometric ratios (e.g., 1:2 molar ratio of pyrazine-2,3-dicarboxylic acid to aminopyridine) are critical for achieving yields >60% .

- Data Contradictions : Some studies report lower yields when substituting pyridine with polar aprotic solvents like DMF, likely due to side reactions. Consistency in solvent purity and catalyst activation (e.g., drying triphenylphosphine) is essential .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to characterize this compound?

- Methodology : Use NMR in deuterated dimethyl sulfoxide (DMSO-d6) to resolve aromatic proton signals. For example, pyridyl protons in similar compounds appear as doublets at δ 8.5–9.0 ppm, while the aldehyde proton resonates as a singlet near δ 10.2 ppm . NMR is critical for confirming the carbaldehyde carbon (δ ~190 ppm) and pyrazine/pyridine carbons (δ 140–160 ppm) .

- Data Contradictions : Overlapping signals may occur in regions with multiple aromatic substituents. Deuteration of solvents and 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound in drug design?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model the compound’s HOMO-LUMO gaps and electrostatic potential surfaces. These properties are vital for predicting reactivity in nucleophilic addition (e.g., aldehyde group) or π-π stacking interactions with biological targets .

- Data Contradictions : Some DFT functionals may underestimate steric effects in the pyridin-3-yl group. Hybrid methods incorporating molecular dynamics (MD) simulations improve accuracy for flexible substituents .

Q. How does this compound interact with biomacromolecules, and what experimental assays validate these interactions?

- Methodology :

- DNA/Protein Binding : Use UV-Vis titration or fluorescence quenching to assess binding constants (). For example, pyrazine-carbaldehyde derivatives show values ~10 M with DNA via intercalation, validated by viscosity measurements .

- Enzymatic Assays : Test inhibitory activity against kinases (e.g., GSK-3β) using IC determination. Pyrazine derivatives with carbaldehyde groups exhibit IC values in the µM range, linked to covalent binding via Schiff base formation .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. For example, pyrazine-carbaldehyde complexes often crystallize in monoclinic systems (space group ) with Z = 4. Hydrogen bonding between the aldehyde oxygen and adjacent pyridine N-atoms stabilizes the lattice .

- Data Contradictions : Twinning or poor crystal quality may obscure the aldehyde group’s orientation. High-resolution data (<1.0 Å) and twin refinement protocols in SHELXE are advised .

Methodological Considerations Table

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.